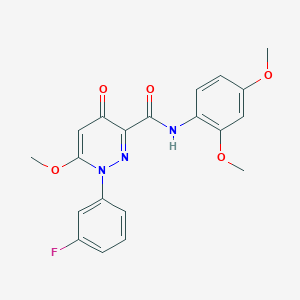

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic heterocyclic compound featuring a dihydropyridazine core substituted with methoxy, fluorophenyl, and carboxamide groups. Its structure combines electron-donating (methoxy) and electron-withdrawing (fluorophenyl) moieties, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity. While its specific therapeutic target remains unconfirmed, structural analogs in the dihydropyridine and dihydropyridazine families are known for roles in calcium channel modulation, kinase inhibition, or antimicrobial activity .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5/c1-27-14-7-8-15(17(10-14)28-2)22-20(26)19-16(25)11-18(29-3)24(23-19)13-6-4-5-12(21)9-13/h4-11H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXKNRCKPGVCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include 1,4-dihydropyridines and thieno[2,3-b]pyridines (e.g., AZ331 and AZ257 from ). Key structural and functional differences are outlined below:

Core Structure

- Dihydropyridazine vs. Dihydropyridine : The dihydropyridazine core (six-membered ring with two adjacent nitrogen atoms) confers distinct electronic and steric properties compared to the dihydropyridine core (one nitrogen atom). This difference may alter binding to biological targets, such as ion channels or enzymes .

Substituent Variations

- Methoxy Groups : The 2,4-dimethoxyphenyl and 6-methoxy substituents enhance hydrophilicity compared to AZ257’s bromophenyl group, which increases lipophilicity.

- Fluorophenyl vs.

Functional Implications

- Bioactivity : AZ257 and AZ331 exhibit calcium channel-blocking activity due to their dihydropyridine cores. The query compound’s dihydropyridazine core might shift its mechanism toward kinase inhibition or antimicrobial action, as seen in other pyridazine derivatives.

- Pharmacokinetics : The fluorophenyl and methoxy groups in the query compound likely improve metabolic stability and oral bioavailability compared to the bromine-containing AZ257, which may suffer from faster hepatic clearance .

Data Tables: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : The 3-fluorophenyl group in the query compound may enhance binding to ATP pockets in kinases, as fluorine’s electronegativity mimics phosphate groups .

- Solubility : The dihydropyridazine core’s polarity may improve aqueous solubility over dihydropyridines, aiding formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.